molecular formula C20H16ClN5OS B2917588 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 893917-85-6

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2917588
CAS No.: 893917-85-6
M. Wt: 409.89
InChI Key: KFXKTFCOQUQBHJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl substituent (Fig. 1). The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a common motif in kinase inhibitors and antimicrobial agents . The 3-chlorophenyl group introduces steric and electronic effects, while the 4-methylphenyl acetamide tail modulates solubility and target binding.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-5-7-15(8-6-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKTFCOQUQBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analysis of Similar Compounds

Key Structural Analogues:

N-(4-Acetylphenyl)-2-((1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Substituents: 4-Acetylphenyl instead of 4-methylphenyl. Molecular Weight: 437.9 vs. target compound (estimated ~430–440).

2-(1-(4-Chlorophenyl)-4-Oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(Naphthalen-1-yl)acetamide

  • Substituents: 4-Chlorophenyl (vs. 3-chlorophenyl) and naphthyl group.
  • Molecular Weight: 429.9.
  • Impact: The bulkier naphthyl group may hinder bioavailability but improve hydrophobic interactions in target binding .

N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-2-(4-Methoxyphenyl)acetamide Substituents: 4-Methoxyphenyl and additional pyrazole ring.

Comparative Physicochemical Properties

Compound (CAS) Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 4-methylphenyl ~437.9* Not reported Balanced lipophilicity for membrane permeation
872861-74-0 Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 4-acetylphenyl 437.9 Not reported Increased polarity due to acetyl group
852440-72-3 Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, naphthyl 429.9 Not reported Bulkier substituent limits solubility
1005712-76-4 Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 4-methoxyphenyl 473.9 Not reported Methoxy enhances electron-donating effects
Example 4g Pyrazolo[3,4-b]pyridine Trifluoromethylphenyl 536.0 221–223 High molecular weight, fluorinated group

*Estimated based on structural similarity to .

Implications of Substituent Variations

  • Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric hindrance and electronic effects. The 3-position may reduce symmetry, affecting crystal packing and solubility .
  • Acetamide Tail : 4-Methylphenyl (target) provides moderate hydrophobicity, while 4-methoxyphenyl () or 4-acetylphenyl () introduces polar functionalities.
  • Heterocyclic Core : Pyrazolo-pyrimidine (target) vs. pyrazolo-pyridine () modifies hydrogen-bonding capacity and aromatic stacking .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A sulfanyl group linked to a 3-chlorophenyl moiety.
  • An N-(4-methylphenyl) acetamide substituent.

This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including but not limited to:

  • Adenosine receptor affinity : These compounds have shown significant binding affinity for A1 and A2 adenosine receptors, which are crucial in various physiological processes, including cardiovascular and neurological functions .
  • Antimicrobial properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, showcasing potential as anti-tubercular agents .
  • Kinase inhibition : Certain pyrazolo derivatives have been identified as inhibitors of serine-threonine kinases like p70S6K and Akt, which are involved in cell proliferation and survival pathways .

Adenosine Receptor Binding

A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their binding affinity to adenosine receptors. The compound with the 3-chlorophenyl group at the N1 position exhibited enhanced activity compared to others. The most potent derivative had an IC50 value of 6.4×106M6.4\times 10^{-6}\,M for A1 receptors .

Antimicrobial Activity

In a comprehensive evaluation of antimicrobial properties, several pyrazolo derivatives were tested against Mycobacterium tuberculosis. Among them, compounds exhibited IC50 values ranging from 1.35μM1.35\,\mu M to 2.18μM2.18\,\mu M, indicating significant potential as anti-tubercular agents .

Kinase Inhibition

Research has also highlighted the role of these compounds in modulating kinase activity. Inhibitors targeting p70S6K and Akt pathways were identified, suggesting potential applications in cancer therapy due to their influence on cell growth and metabolism .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various derivatives of pyrazolo compounds and evaluated their activity against different bacterial strains. The results indicated that certain compounds showed strong inhibitory effects on Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard drugs used for comparison .

Case Study 2: Kinase Modulation

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study demonstrated that derivatives could effectively reduce tumor growth in xenograft models, supporting their potential use in cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 ValuesReference
Adenosine Receptor BindingA1 Receptor6.4×106M6.4\times 10^{-6}\,M
Antimicrobial ActivityMycobacterium tuberculosis1.352.18μM1.35-2.18\,\mu M
Kinase Inhibitionp70S6K/AktVaries by compound

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